Benzotriazole-1-carboxamidinium tosylate Benzotriazole-1-carboxamidinium tosylate
Brand Name: Vulcanchem
CAS No.: 163853-10-9
VCID: VC20906096
InChI: InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N
Molecular Formula: C14H15N5O3S
Molecular Weight: 333.37 g/mol

Benzotriazole-1-carboxamidinium tosylate

CAS No.: 163853-10-9

Cat. No.: VC20906096

Molecular Formula: C14H15N5O3S

Molecular Weight: 333.37 g/mol

* For research use only. Not for human or veterinary use.

Benzotriazole-1-carboxamidinium tosylate - 163853-10-9

Specification

CAS No. 163853-10-9
Molecular Formula C14H15N5O3S
Molecular Weight 333.37 g/mol
IUPAC Name benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10)
Standard InChI Key AZPBDRUPTRGILK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N

Introduction

Chemical Structure and Properties

Benzotriazole-1-carboxamidinium tosylate (BCAT) is a crystalline compound with the molecular formula C14H15N5O3S and a molecular weight of 333.37 g/mol . The compound consists of a benzotriazole moiety with a carboxamidinium group at position 1, paired with a tosylate counterion.

Physical and Chemical Properties

The physical and chemical properties of Benzotriazole-1-carboxamidinium tosylate are summarized in Table 1.

PropertyDescription
Molecular FormulaC14H15N5O3S
Molecular Weight333.37 g/mol
Physical StateWhite to light tan solid
IUPAC Namebenzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid
CAS Number163853-10-9
SolubilitySoluble in polar organic solvents like DMF, DMSO
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N
The compound derives part of its structure from benzotriazole (BTA), which is a heterocyclic compound with the chemical formula C6H5N3 featuring a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring .

Structural Components

Benzotriazole-1-carboxamidinium tosylate consists of two primary components:

  • The benzotriazole-1-carboximidamide cation (CID 3800470)

  • The p-toluenesulfonic acid anion (CID 6101)
    The structural arrangement plays a critical role in its reactivity, particularly in guanylation reactions where the carboxamidinium group serves as the reactive center.

Synthesis and Preparation

The preparation of Benzotriazole-1-carboxamidinium tosylate builds upon the chemistry of benzotriazole, which itself is synthesized via the reaction of o-phenylenediamine with sodium nitrite and acetic acid through a diazotization process . While the specific details for industrial-scale synthesis of Benzotriazole-1-carboxamidinium tosylate aren't fully elaborated in the search results, the general approach involves functionalization of the benzotriazole scaffold followed by salt formation with p-toluenesulfonic acid.
Benzotriazole derivatives can be prepared with high purity (typically 98.5% or greater) when the reaction is carried out at low temperatures (5-10°C) and briefly sonicated in an ultrasonic bath .

Mechanisms of Action

Guanylation Mechanism

The primary mechanism of action for Benzotriazole-1-carboxamidinium tosylate involves its ability to transfer the guanidino group to amines. In this process, the benzotriazole serves as an excellent leaving group, facilitating the nucleophilic attack by the amine substrate on the carboxamidinium carbon .
The reaction proceeds under mild conditions and can be represented as shown in Scheme 1:
Primary and secondary amines react with Benzotriazole-1-carboxamidinium tosylate to form the corresponding guanidines with good yields. The benzotriazole group is displaced during this process, making it a clean and efficient synthetic transformation .

Applications in Chemical Synthesis

Conversion of Amines to Guanidines

Benzotriazole-1-carboxamidinium tosylate has emerged as an alternative and effective method for the conversion of amines to guanidines . This transformation is of significant importance in organic synthesis as guanidines are prevalent in numerous biologically active compounds and pharmaceuticals.
The compound offers several advantages over traditional guanylating agents:

  • Reactions proceed under mild conditions

  • Good to excellent yields are typically obtained

  • Compatible with various amine substrates (both primary and secondary)

  • Minimal side reactions observed
    In comparative studies with other guanylating reagents (such as cyanamide, S-alkylisothiouronium salts, aminoiminomethanesulfonic acid, and 1H-pyrazole-1-carboxamidine hydrochloride), Benzotriazole-1-carboxamidinium tosylate has demonstrated superior efficiency in certain applications .

Pharmaceutical Applications

In pharmaceutical research, Benzotriazole-1-carboxamidinium tosylate has found applications in the synthesis of various bioactive compounds:

  • It has been utilized in the preparation of creatinyl amino acids with neuroprotective activity .

  • The compound serves as a reagent in the synthesis of guanidino-containing drug candidates, where it can be used to introduce the guanidino functionality into complex molecules .

  • In radiopharmaceutical development, it has been employed in the synthesis of compounds like 4-[18F]fluoro-m-hydroxyphenethylguanidine .

Other Industrial Applications

Beyond its primary use in guanylation reactions, research suggests Benzotriazole-1-carboxamidinium tosylate has potential applications in several industrial sectors:

  • Corrosion Inhibition: The compound may serve as an effective corrosion inhibitor for metal protection, particularly in automotive and aerospace industries .

  • Photostabilizers: It is being explored in the formulation of photostabilizers for plastics and coatings to enhance UV degradation resistance .

  • Analytical Chemistry: The compound acts as a reagent in various analytical techniques for detecting and quantifying metal ions .

  • Polymer Additives: It can be incorporated into polymer production to improve thermal stability and mechanical properties .

Comparative Analysis with Other Guanylating Agents

Among the various guanylating agents available for synthetic applications, Benzotriazole-1-carboxamidinium tosylate holds a distinct position due to its efficiency and mild reaction conditions. Table 2 provides a comparative analysis with other common guanylating agents:

Guanylating AgentAdvantagesLimitationsOptimal Conditions
Benzotriazole-1-carboxamidinium tosylateGood yields, mild conditions, broad substrate scopeMay require anhydrous conditionsRoom temperature, organic solvents
CyanamideInexpensive, readily availableHarsh conditions, variable yieldsAqueous solutions, high pH (8.5-9.5)
S-MethylisothioureaGood reactivityMay require activationWater, pH 8.5-9.5
Pyrazole-1-carboximidamidesGood yields with aliphatic aminesLess effective with aromatic aminesVarious organic solvents
N,N'-Bis-Boc-thiourea derivativesProtected guanidine productMultiple steps, requires deprotectionDMF, elevated temperatures
In radiofluorination reactions, researchers evaluated several guanylating reagents and found that N,N'-bis-(tert-butoxycarbonyl)-5-chloro-1H-benzotriazole-1-carboxamidine was most effective for guanylation, demonstrating the value of benzotriazole-based reagents in these applications .

Recent Research Developments

Recent studies have expanded the applications of Benzotriazole-1-carboxamidinium tosylate and related compounds:

  • In antiviral research, benzotriazole derivatives have been investigated for their activity against enteroviruses. Five compounds emerged with selective antiviral activity against Coxsackievirus B5, with EC50 values ranging between 6 and 18.5 μM .

  • The Strecker-derived methodology for library synthesis of N-acylated α-amino nitriles has utilized similar reaction mechanisms, though with different reagent systems .

  • Novel synthetic approaches employing benzotriazole scaffolds have been developed for creating larger compound libraries with potential pharmaceutical applications .

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